2-(4-Chlorophenoxy)ethanol

Preservative Efficacy Antimicrobial Kinetics Cosmetic Microbiology

Sourcing a preservative with robust anti-Pseudomonas efficacy? 2-(4-Chlorophenoxy)ethanol (Chlorphenesin) solves the gap left by phenoxyethanol in paraben-free formulations. - Broad-spectrum antimicrobial: Effective against Pseudomonas aeruginosa, a key cosmetic contaminant. - pH stability: Maintains activity in acidic formulations (pH 3.5-6.5), ideal for AHA-based products. - Supply reliability: Available in bulk with ISO-certified quality; ship ambient globally.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 1892-43-9
Cat. No. B157507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)ethanol
CAS1892-43-9
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCO)Cl
InChIInChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
InChIKeyGEGSSUSEWOHAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)ethanol (Chlorphenesin): Antimicrobial and Preservative Profile


2-(4-Chlorophenoxy)ethanol (CAS 1892-43-9), also known as chlorophetanol, is an aromatic ether with a molecular weight of 172.61 g/mol [1]. It is characterized by a melting point of 30°C, a boiling point of 279.7±15.0 °C at 760 mmHg, a water solubility of 3.1 g/L at 25°C, and a logP of 1.85 . This compound is recognized for its antimicrobial properties against a range of bacteria and fungi, and it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals . Its primary industrial use is as a broad-spectrum biocide and preservative in cosmetics and personal care products, where it functions by inhibiting the growth of microorganisms [2].

Why 2-(4-Chlorophenoxy)ethanol (Chlorphenesin) Cannot Be Indiscriminately Substituted in Formulations


Direct substitution of chlorphenesin with other common preservatives like phenoxyethanol or methylparaben is scientifically unjustified due to significant differences in antimicrobial spectrum, formulation compatibility, and safety profiles [1]. For instance, while chlorphenesin demonstrates robust activity against Pseudomonas aeruginosa, a key concern in cosmetic preservation, phenoxyethanol shows poor efficacy against this organism when used alone [2]. Furthermore, chlorphenesin exhibits a distinct pH stability range (3-8) compared to other biocides, which can be critical for formulations with specific acidity requirements . Subjective sensory irritation data also indicate that chlorphenesin has a higher potential for causing user-perceived discomfort compared to other preservatives, a factor that influences consumer acceptance and formulation strategy [3].

Quantitative Evidence for Differentiating 2-(4-Chlorophenoxy)ethanol (Chlorphenesin)


Comparative Inactivation Kinetics of Chlorphenesin vs. Benzyl Alcohol Against S. aureus in Cosmetic Matrices

A study using High Content Screening-Confocal Laser Scanning Microscopy (HCS-CLSM) evaluated the inactivation kinetics of chlorphenesin and benzyl alcohol against S. aureus in a cosmetic model matrix. The decimal reduction time (Dc), a key measure of preservative potency, was determined for both agents [1].

Preservative Efficacy Antimicrobial Kinetics Cosmetic Microbiology

Subjective Sensory Irritation Comparison: Chlorphenesin vs. Parabens and Phenoxyethanol

A clinical study evaluated objective and subjective skin irritation from several cosmetic preservatives. The study compared 24-hr patch test results (objective) with sensory irritation potential (subjective) for methylparaben, ethylparaben, propylparaben, butylparaben, phenoxyethanol, and chlorphenesin [1].

Safety Assessment Skin Irritation Cosmetic Formulation

Antimicrobial Spectrum Superiority Over Phenoxyethanol: Activity Against Pseudomonas aeruginosa

A review of antimicrobial efficacy data from the literature indicates a key difference in the antimicrobial spectra of chlorphenesin and phenoxyethanol, two common cosmetic preservatives [1].

Antimicrobial Spectrum Preservative Synergy Cosmetic Preservation

Comparative Safety Assessment for Cosmetic Use: Chlorphenesin vs. Parabens

The safety profiles of chlorphenesin and parabens differ significantly, influencing their use in modern cosmetic formulations. While chlorphenesin is considered safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel, concerns over the potential endocrine-disrupting properties of parabens have led to a market shift [1][2].

Safety Assessment Endocrine Disruption Regulatory Compliance

pH Stability Profile: Chlorphenesin vs. Class-wide Preservation Systems

The stability of a preservative across a formulation's pH range is crucial for long-term efficacy. Technical datasheets for commercial chlorphenesin products specify its pH stability window .

Formulation Stability pH Compatibility Preservative Selection

Evidence-Driven Application Scenarios for 2-(4-Chlorophenoxy)ethanol (Chlorphenesin)


Development of Broad-Spectrum, Paraben-Free Cosmetic Preservative Systems

Formulators seeking to create paraben-free cosmetic products can rely on chlorphenesin as a primary biocide. Its safety assessment by the CIR Expert Panel, which found it safe up to 0.3% in leave-on products, provides a regulatory benchmark for use [1]. The compound's broad antimicrobial activity, particularly its efficacy against Pseudomonas aeruginosa—a gap for preservatives like phenoxyethanol—makes it a cornerstone of robust, alternative preservation strategies [2].

Formulation of Acidic Personal Care Products (e.g., AHA Creams, Exfoliants)

Chlorphenesin's stability in a pH range of 3.5–6.5, with evidence of stability up to pH 9, makes it an ideal preservative for acidic formulations such as alpha-hydroxy acid (AHA) creams, peels, and exfoliating washes . This broad pH compatibility simplifies development by eliminating concerns over preservative degradation that can occur with other biocides in low-pH environments, thereby ensuring both product safety and long-term stability .

Use as an Intermediate in Agrochemical Synthesis

2-(4-Chlorophenoxy)ethanol serves as a key synthetic intermediate in the production of herbicides and other agrochemicals . Its role as a versatile building block is supported by patents and chemical process literature, which describe its use in the synthesis of biologically active compounds with specific plant growth regulation properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.